13,14-dihydro-15-keto-PGD2-d4

Description

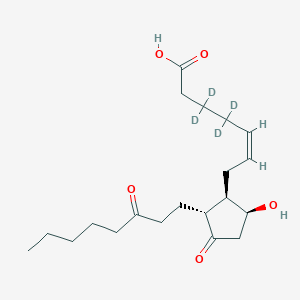

Structure

3D Structure

Properties

Molecular Formula |

C20H28D4O5 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |

InChI Key |

VSRXYLYXIXYEST-URWDITFUSA-N |

SMILES |

O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Synonyms |

13,14-dihydro-15-keto PGD2-d4 |

Origin of Product |

United States |

Foundational & Exploratory

biological significance of 13,14-dihydro-15-keto-PGD2 pathway metabolites

An In-depth Technical Guide on the Biological Significance of 13,14-dihydro-15-keto-PGD2 Pathway Metabolites

Authored by: A Senior Application Scientist

Foreword

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in a diverse array of physiological and pathological processes. While the biological activities of PGD2 itself have been extensively studied, a nuanced understanding of its metabolic fate is paramount for elucidating its true biological impact. The transformation of PGD2 into various metabolites is not merely a process of inactivation; rather, it gives rise to molecules with unique and potent biological activities. This guide provides a comprehensive exploration of the 13,14-dihydro-15-keto-PGD2 (DK-PGD2) pathway, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, the profound biological significance of DK-PGD2 as a selective CRTH2/DP2 receptor agonist, and the rigorous methodologies required for its accurate quantification.

Part 1: The Prostaglandin D2 Metabolic Axis

The journey from the essential fatty acid, arachidonic acid, to the potent signaling molecule DK-PGD2 is a multi-step enzymatic cascade. Understanding this pathway is fundamental to appreciating the biological context in which DK-PGD2 exerts its effects.

Biosynthesis of Prostaglandin D2 (PGD2)

The synthesis of PGD2 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[1] Subsequently, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[2] PGH2 serves as a common precursor for a variety of prostanoids. The final step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct prostaglandin D synthases (PGDSs): the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[2]

The Divergent Metabolic Fates of PGD2

Once formed, PGD2 is rapidly metabolized through several pathways, leading to a diverse array of bioactive molecules. These pathways can be broadly categorized as dehydration, reduction, and oxidation.[3][4] The non-enzymatic dehydration of PGD2 gives rise to the J-series prostaglandins, including PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which have their own distinct biological activities, often involving the activation of the nuclear receptor PPAR-γ.[2][5][6] Alternatively, PGD2 can be converted to 9α,11β-PGF2 by an 11-ketoreductase.[7]

The Oxidative Pathway: Formation of 13,14-dihydro-15-keto-PGD2 (DK-PGD2)

The focus of this guide, the oxidative pathway, leads to the formation of DK-PGD2. This two-step enzymatic process begins with the oxidation of the 15-hydroxyl group of PGD2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGD2.[3] This intermediate is then acted upon by a Δ13-reductase, which reduces the double bond at C13-14, resulting in the formation of 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[3][8] This metabolite is more stable than its parent compound, PGD2, making it a more reliable biomarker for PGD2 production in vivo.[9]

PGD2 Metabolic Pathways

Part 2: The Biological Significance of DK-PGD2: A Selective CRTH2/DP2 Receptor Agonist

Contrary to the initial belief that it was an inactive metabolite, DK-PGD2 is now recognized as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[8][10] This interaction is central to the pro-inflammatory roles of the PGD2 metabolic axis, particularly in the context of allergic diseases.

The CRTH2/DP2 Receptor: A Key Player in Type 2 Immunity

The CRTH2/DP2 receptor is a G-protein coupled receptor predominantly expressed on cells involved in type 2 immune responses, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[11][12] Activation of the CRTH2/DP2 receptor by agonists like DK-PGD2 initiates a signaling cascade that leads to a variety of pro-inflammatory cellular responses.[10][12]

DK-PGD2 as a Potent Chemoattractant

One of the most well-characterized functions of DK-PGD2 is its ability to act as a potent chemoattractant for eosinophils, basophils, and Th2 cells.[10][13] This chemotactic activity is mediated through the CRTH2/DP2 receptor and plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation.[13][14]

Role in Allergic Inflammation and Asthma Pathogenesis

The biological activities of DK-PGD2 are highly relevant to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[10] By promoting the migration and activation of key effector cells of the allergic response, DK-PGD2 contributes to the characteristic features of these conditions, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.[10][14] Furthermore, DK-PGD2 can enhance the production of Th2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells, further amplifying the allergic inflammatory cascade.[10][13]

Emerging Roles in Other Pathologies

While the role of DK-PGD2 in allergic inflammation is well-established, emerging evidence suggests its involvement in other diseases. For instance, elevated levels of PGD2 metabolites have been observed in certain cancers, and the CRTH2/DP2 receptor has been implicated in promoting colon cancer cell migration.[15][16] Additionally, alterations in the PGD2 metabolic pathway have been noted in conditions like diabetic ketoacidosis.[17]

DK-PGD2 Signaling via CRTH2/DP2 Receptor

Part 3: Methodologies for the Investigation of the DK-PGD2 Pathway

Accurate and reliable quantification of DK-PGD2 is essential for both basic research and clinical investigations. This section provides an overview of the key methodologies employed for this purpose.

The Rationale for Measuring DK-PGD2

Direct measurement of PGD2 in biological fluids is challenging due to its very short half-life.[6] In contrast, DK-PGD2 is more stable in circulation, making its measurement a more accurate reflection of in vivo PGD2 production over time.[9]

Sample Collection and Handling

Proper sample collection and handling are critical to prevent artifactual formation of prostaglandins. Blood samples should be collected in tubes containing an anticoagulant and a COX inhibitor. Plasma should be separated promptly and stored at -80°C until analysis. For urine samples, a 24-hour collection is often preferred to account for diurnal variations.

Gold Standard for Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of DK-PGD2 due to its high specificity and sensitivity. This technique allows for the unambiguous identification and quantification of the analyte, even in complex biological matrices.

3.3.1. Detailed Protocol for Solid-Phase Extraction and LC-MS/MS Analysis

-

Sample Thawing and Internal Standard Spiking: Thaw frozen samples on ice. Add a known amount of a deuterated internal standard, such as 13,14-dihydro-15-keto-PGD2-d4, to each sample.[18] The internal standard is crucial for correcting for sample loss during extraction and for variations in instrument response.

-

Solid-Phase Extraction (SPE): Acidify the samples to protonate the carboxylic acid group of the prostaglandins. Apply the acidified sample to a conditioned C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove interfering substances. Elute the prostaglandins with a more polar organic solvent, such as ethyl acetate.

-

Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto a reverse-phase LC column. Separate the analytes using a gradient of an aqueous mobile phase and an organic mobile phase. Detect and quantify the eluting analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow for DK-PGD2 Quantification by LC-MS/MS

Immunoassays (ELISA, RIA)

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are alternative methods for the quantification of DK-PGD2.[19][20] These assays are generally less expensive and have higher throughput than LC-MS/MS. However, they are also more susceptible to cross-reactivity with other structurally related molecules, which can lead to inaccurate results.[19] Therefore, it is crucial to validate the specificity of any immunoassay used for DK-PGD2 measurement.

Functional Assays to Probe DK-PGD2 Activity

In addition to quantifying DK-PGD2 levels, it is often informative to assess its biological activity using functional assays.

-

In Vitro Chemotaxis Assays: These assays, often performed using a Boyden chamber or similar apparatus, measure the ability of DK-PGD2 to induce the migration of isolated immune cells, such as eosinophils or Th2 cells.

-

Cytokine Release Assays: The effect of DK-PGD2 on cytokine production can be assessed by treating isolated immune cells with DK-PGD2 and measuring the levels of secreted cytokines (e.g., IL-5, IL-13) in the cell culture supernatant by ELISA or other methods.[21]

-

Receptor Binding Assays: These assays can be used to determine the binding affinity of DK-PGD2 and other ligands to the CRTH2/DP2 receptor.

Part 4: Data Interpretation and Future Directions

The ability to accurately measure DK-PGD2 and assess its activity opens up numerous avenues for research and therapeutic development.

Quantitative Insights: Interpreting DK-PGD2 Levels

The table below summarizes some reported concentrations of PGD2 metabolites in different biological contexts. It is important to note that these values can vary depending on the analytical method used and the specific patient population.

| Analyte | Biological Matrix | Condition | Reported Concentration | Reference |

| Tetranor-PGDM (urinary metabolite) | Urine | Healthy Subjects | 0.3 - 2.5 ng/mg creatinine | [9] |

| 13,14-dihydro-15-keto-PGE2 | Plasma | Healthy Volunteers | ~25 pg/mL | [15] |

| 13,14-dihydro-15-keto-PGE2 | Plasma | Bronchogenic Carcinoma | Significantly elevated vs. healthy | [15] |

| 13,14-dihydro-15-keto-PGE2 | Plasma | Diabetic Ketoacidosis | ~3-fold above normal | [17] |

| 13,14-dihydro-15-keto-PGF2α | Plasma | Healthy Subjects | ~40-60 pg/mL | [9] |

| 13,14-dihydro-15-keto-PGF2α | Plasma | Late Pregnancy/Labor | 1200 - 4100 pg/mL | [9] |

Therapeutic Targeting of the DK-PGD2/CRTH2 Axis

The pro-inflammatory effects of DK-PGD2 mediated through the CRTH2/DP2 receptor have made this pathway an attractive target for the development of new therapies for allergic diseases. Several CRTH2/DP2 receptor antagonists have been developed and have shown promise in clinical trials for the treatment of asthma.[11][12]

Unanswered Questions and Future Research Horizons

Despite significant advances in our understanding of the DK-PGD2 pathway, several questions remain. Further research is needed to fully elucidate the role of DK-PGD2 in non-allergic diseases, to identify the full range of cell types that respond to this metabolite, and to explore the potential for crosstalk between the CRTH2/DP2 signaling pathway and other inflammatory pathways.

References

-

ResearchGate. (n.d.). Selected metabolism of prostaglandin D2. Retrieved from [Link]

-

Ellis, C. K., & Roberts, L. J. (1979). Metabolism of prostaglandin D2 in the monkey. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Prostaglandin D2 – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Major metabolic pathways of PGD2. Retrieved from [Link]

-

ResearchGate. (n.d.). A revised pathway of PGD 2 metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). The PGD 2 metabolic pathway. Retrieved from [Link]

-

Schulig, L., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PMC. Retrieved from [Link]

-

Fajt, M. L., & Wenzel, S. E. (2011). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. PMC. Retrieved from [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). PGD Synthase and PGD2 in Immune Resposne. PMC. Retrieved from [Link]

-

Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PMC. Retrieved from [Link]

-

Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 13,14-Dihydro-15-keto-pgd2. Retrieved from [Link]

-

ResearchGate. (n.d.). Prostaglandin D2 biosynthetic pathway. Retrieved from [Link]

-

Schulig, L., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. PMC. Retrieved from [Link]

-

Gréen, K., & Aly, A. (1982). Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay. PubMed. Retrieved from [Link]

-

Fiedler, F., et al. (1982). Plasma levels of 15-keto-13,14-dihydro-prostaglandin E2 in patients with bronchogenic carcinoma. PubMed. Retrieved from [Link]

-

Idborg, H., & Pawelzik, S. C. (2022). Prostanoid Metabolites as Biomarkers in Human Disease. MDPI. Retrieved from [Link]

-

Sykes, D. A., & Johnston, S. L. (2017). The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation. Allergy, Asthma & Clinical Immunology. Retrieved from [Link]

-

Robinson, C., et al. (1989). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. PubMed. Retrieved from [Link]

-

Spik, I., et al. (2009). Evidence that 13-14 di-hydro, 15-keto prostaglandin D(2)-induced airway eosinophilia in guinea-pigs is independent of interleukin-5. Inflammation Research. Retrieved from [Link]

-

Kim, M., et al. (2021). High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. Retrieved from [Link]

-

Zhang, M., et al. (2020). Prostaglandin D2 signaling in dendritic cells is critical for the development of EAE. ScienceDirect. Retrieved from [Link]

-

Wikipedia. (n.d.). Sex-determining region Y protein. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Retrieved from [Link]

-

Robertson, R. P., & Chen, M. (1986). Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects. PubMed. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of prostaglandin D2 in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence that 13-14 di-hydro, 15-keto prostaglandin D(2)-induced airway eosinophilia in guinea-pigs is independent of interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma levels of 15-keto-13,14-dihydro-prostaglandin E2 in patients with bronchogenic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 13,14-dihydro-15-keto-PGD2-d4: The Gold Standard for Accurate Prostaglandin Quantification in Lipidomics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of bioactive lipids is fundamental to understanding inflammatory pathways, immune responses, and the efficacy of therapeutic interventions. Prostaglandin D2 (PGD2) is a potent but ephemeral signaling molecule, making direct measurement a poor indicator of its biological activity. This guide provides an in-depth exploration of the analytical strategy of measuring its stable downstream metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2), using a deuterated internal standard, 13,14-dihydro-15-keto-PGD2-d4. We will dissect the biochemical rationale, provide a validated experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explain how this stable isotope dilution method constitutes a self-validating system for achieving the highest degree of accuracy and reproducibility in lipidomics research.

The Analytical Imperative: Why Target a Metabolite?

Prostaglandin D2 (PGD2) is a key eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] It is a pleiotropic mediator involved in processes ranging from sleep regulation and pain perception to allergic inflammation, acting through DP1 and DP2 (CRTH2) receptors.[1][2][3] However, PGD2 is notoriously unstable in biological matrices, with a plasma half-life of approximately 30 minutes, rapidly converting to a series of metabolites.[4] This instability makes quantifying the parent PGD2 molecule a challenge for accurately assessing its biosynthesis and pathway activity over time.

The solution lies in targeting a more stable, downstream product. The primary metabolic route for PGD2 involves reduction of the C13-14 double bond and oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[5][6] Measuring the level of this stable metabolite provides a more reliable and integrated snapshot of in vivo PGD2 production.[6]

The Challenge of Lipidomics: A Hostile Environment for Quantification

Analyzing lipids like DK-PGD2 in complex biological samples (e.g., plasma, tissue homogenates) is fraught with analytical hurdles. These include:

-

Variable Extraction Efficiency: Analyte loss during sample preparation steps like liquid-liquid or solid-phase extraction is inevitable and inconsistent.

-

Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.[7]

-

Instrumental Drift: Minor fluctuations in instrument performance over the course of a long analytical run can affect signal intensity.

To overcome these challenges, a robust internal standard is not just recommended; it is essential. The gold standard methodology is Stable Isotope Dilution (SID), which employs an internal standard that is chemically identical to the analyte but mass-shifted.[8][9][10]

The Standard of Excellence: 13,14-dihydro-15-keto-PGD2-d4

13,14-dihydro-15-keto-PGD2-d4 is the ideal internal standard for quantifying its endogenous, non-labeled counterpart (the "analyte"). It is synthesized to be structurally identical to DK-PGD2, with the exception of four hydrogen atoms on the alkyl side chain being replaced by deuterium atoms.[5]

The Principle of Co-Analysis: Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it behaves the same way during every stage of the analytical process.[11] When a known amount of the d4-standard is "spiked" into a sample at the very first step, it experiences the same extraction losses and the same ionization suppression or enhancement as the endogenous DK-PGD2. The mass spectrometer can differentiate between the light (analyte) and heavy (standard) versions. Therefore, the ratio of the analyte signal to the internal standard signal remains constant regardless of sample-specific variations. This ratio is what allows for precise and accurate quantification.[8][12]

Caption: Metabolic pathway leading to the target analyte, DK-PGD2.

A Validated LC-MS/MS Workflow for DK-PGD2 Quantification

This section outlines a comprehensive, step-by-step protocol grounded in established lipidomics practices. The entire process is designed as a self-validating system, where the internal standard provides continuous quality control from start to finish.

Caption: Experimental workflow for DK-PGD2 quantification.

Experimental Protocol

Step 1: Sample Preparation and Internal Standard Spiking

-

Collect biological samples (e.g., plasma, cell culture media, tissue homogenate) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation. Store at -80°C until analysis.

-

Thaw samples on ice. To a 100 µL aliquot of sample, add a precise, known amount (e.g., 10 µL of a 100 ng/mL solution) of 13,14-dihydro-15-keto-PGD2-d4. This step is critical and must occur before any extraction procedures.[13][14]

-

Vortex briefly and allow to equilibrate for 10-15 minutes on ice.

Causality Insight: Adding the internal standard at the very beginning ensures it is subjected to all subsequent procedural variations, which is the foundational principle of the stable isotope dilution technique.[9]

Step 2: Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water adjusted to pH 3-4.

-

Acidify the sample with a dilute acid (e.g., formic acid) to the same pH to ensure the prostaglandins are in their neutral, protonated form, which enhances binding to the C18 sorbent.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.

-

Elute the prostaglandins with a high-percentage organic solvent like methyl formate or ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Causality Insight: SPE is a robust method for cleaning up complex samples and concentrating the analytes of interest, which is crucial for achieving the low limits of detection required for many biological studies.[15]

Step 3: LC-MS/MS Analysis

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Inject the sample onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient elution. This is critical to separate DK-PGD2 from other isomeric and isobaric compounds that could interfere with the analysis.[16][17][18]

-

Analyze the eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. This highly selective technique involves isolating a specific precursor ion (Q1) and then fragmenting it to monitor for a specific product ion (Q3).

Trustworthiness: The combination of chromatographic retention time and a specific precursor-to-product ion transition (MRM) provides exceptional specificity, ensuring that the signal being measured is unequivocally from the target analyte and its standard.[8]

Data Presentation: Key Mass Spectrometry Parameters

The following table summarizes the essential MRM parameters for a typical analysis.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |

| DK-PGD2 (Analyte) | 351.2 | 189.1 | Negative ESI |

| DK-PGD2-d4 (Internal Std) | 355.2 | 193.1 | Negative ESI |

Note: Exact m/z values may vary slightly based on instrument calibration and specific adducts. These transitions represent common fragmentation patterns.

Step 4: Quantification

-

Generate a calibration curve by preparing a series of standards with known concentrations of the non-labeled DK-PGD2, each spiked with the same fixed amount of DK-PGD2-d4.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

For the unknown biological samples, calculate the same peak area ratio (Analyte/Internal Standard).

-

Determine the concentration of DK-PGD2 in the unknown samples by interpolating their peak area ratios onto the linear regression line of the calibration curve.[8]

Sources

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidomicstandards.org [lipidomicstandards.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. m.youtube.com [m.youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 in Inflammation

Abstract

Prostaglandin D2 (PGD2) is a pivotal lipid mediator in the complex orchestra of inflammatory responses. While its direct actions are significant, the biological consequences of its metabolic conversion are equally crucial for understanding and targeting inflammatory pathways. This technical guide provides a comprehensive exploration of a key metabolic route: the conversion of PGD2 to its stable and biologically active metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2). We will dissect the enzymatic machinery governing this transformation, contrast it with alternative metabolic fates of PGD2, and illuminate the functional role of DK-PGD2 as a potent agonist in allergic and type 2 inflammation. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also detailed, field-proven methodologies for the precise quantification of these molecules and the assessment of enzymatic activity.

Prostaglandin D2: A Dichotomous Mediator in Inflammation

Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the sequential action of cyclooxygenase (COX) enzymes, which produce the intermediate PGH2, and a specific PGD synthase (PGDS).[1] Two main isoforms of PGDS exist: the hematopoietic PGDS (H-PGDS), found primarily in mast cells and antigen-presenting cells, and the lipocalin-type PGDS (L-PGDS), which is prevalent in the central nervous system and other tissues.[2]

The role of PGD2 in inflammation is complex and often context-dependent, exhibiting both pro- and anti-inflammatory properties.[3][4] These divergent effects are mediated through its interaction with two distinct G protein-coupled receptors:

-

DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP), which promotes vasodilation and inhibits platelet aggregation, often resulting in anti-inflammatory effects.[3]

-

CRTH2 Receptor (DP2): The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a key player in pro-inflammatory, allergic responses. It is highly expressed on Th2 lymphocytes, eosinophils, and basophils.[4][5][6]

The ultimate physiological outcome of PGD2 signaling depends not only on the receptor landscape of the target cells but also on the rapid metabolic transformation of PGD2 into various downstream products, each with its own unique biological activity profile.

The Metabolic Landscape of PGD2

The biological activity of PGD2 is tightly controlled by its rapid metabolism through several competing enzymatic and non-enzymatic pathways. Understanding this metabolic network is critical for interpreting the role of the PGD2 axis in disease.

The Primary Inactivation Pathway: Conversion to 13,14-dihydro-15-keto-PGD2

The principal route for the systemic inactivation of PGD2 is a two-step enzymatic process that results in the formation of 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[7] While termed an "inactivation" pathway for the parent PGD2 molecule, the resulting DK-PGD2 metabolite is a potent signaling molecule in its own right.

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The first and rate-limiting step is the NAD+-dependent oxidation of the 15-hydroxyl group of PGD2, converting it to 15-keto-PGD2. 15-PGDH is a key catabolic enzyme that regulates the levels of numerous prostaglandins.[8][9]

-

Reduction by Prostaglandin Reductase: The 15-keto-PGD2 intermediate is then rapidly reduced at the C13-C14 double bond by a 15-oxo-prostaglandin Δ13-reductase, yielding the more stable product, 13,14-dihydro-15-keto-PGD2.[10]

This pathway is analogous to the metabolism of other primary prostaglandins, such as PGE2.[11] The resulting DK-PGD2 is a stable metabolite found in circulation and is often measured as a biomarker of in vivo PGD2 production.[7]

The Alternative Pathway: Aldo-Keto Reductase (AKR1C) Conversion

In specific tissues and cell types, PGD2 can be metabolized by members of the aldo-keto reductase superfamily, particularly AKR1C3 (also known as PGF synthase).[12][13]

-

AKR1C3-mediated Reduction: This enzyme utilizes NADPH to reduce the 11-keto group of PGD2, converting it to 9α,11β-PGF2 (also known as 11-epi-PGF2α).[14][15] This product is a stereoisomer of PGF2α and possesses its own distinct biological activities, often acting on the FP receptor to promote proliferation.[13][16]

The expression and activity of AKR1C3 can therefore create a significant metabolic shunt, redirecting PGD2 away from the 15-PGDH pathway and the production of DK-PGD2. This has been implicated in the pathology of certain cancers where high AKR1C3 expression may promote cell growth.[17][18]

Diagram: PGD2 Metabolic Pathways

Caption: Metabolic pathways of Prostaglandin D2 (PGD2).

Biological Significance of 13,14-dihydro-15-keto-PGD2 (DK-PGD2)

Far from being an inert metabolite, DK-PGD2 is now recognized as a key effector molecule in allergic diseases. Its stability compared to PGD2, combined with its specific receptor activity, makes it a crucial player in sustaining type 2 inflammatory responses.

A Selective and Potent CRTH2/DP2 Receptor Agonist

The most significant functional characteristic of DK-PGD2 is its activity as a potent and selective agonist for the CRTH2 receptor.[7][19][20] While PGD2 can activate both DP1 and CRTH2, DK-PGD2 shows a distinct preference for CRTH2.[21] This selectivity is critical, as it means the metabolic conversion of PGD2 to DK-PGD2 effectively shifts the signaling output towards the pro-inflammatory CRTH2 pathway.

Driving Type 2 Inflammation

Through its potent activation of CRTH2 on key immune cells, DK-PGD2 is instrumental in orchestrating the hallmarks of allergic inflammation.

-

Eosinophil and Basophil Activation: DK-PGD2 is a powerful chemoattractant for eosinophils and basophils, drawing them to sites of inflammation such as the airways in asthma.[22][23] It also induces their degranulation and the release of pro-inflammatory mediators.[22]

-

Th2 Cell Modulation: DK-PGD2 enhances the production of type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 lymphocytes.[24] This further amplifies the allergic cascade by promoting IgE production, eosinophil survival, and mucus secretion.

The ability of DK-PGD2 to elicit these responses makes the PGD2-to-DK-PGD2 metabolic axis a prime therapeutic target for diseases like asthma and allergic rhinitis.[19]

| Compound | Primary Receptor(s) | Key Biological Role in Inflammation |

| Prostaglandin D2 (PGD2) | DP1, CRTH2/DP2 | Dual role; can be anti-inflammatory (DP1) or pro-inflammatory (CRTH2)[6] |

| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | CRTH2/DP2 (Selective) | Potent pro-inflammatory mediator of Type 2/allergic responses[19][22] |

| 9α,11β-PGF2 | FP | Can promote cell proliferation[13][16] |

| 15d-PGJ2 | PPARγ | Often considered anti-inflammatory and pro-resolution[1] |

Table 1: Receptor activity and inflammatory roles of PGD2 and its major metabolites.

Methodologies for Studying PGD2 Metabolism

Investigating the PGD2-DK-PGD2 pathway requires robust and sensitive analytical methods. The low abundance of these lipids in biological matrices necessitates highly specific and quantitative techniques.

Quantification of PGD2 and DK-PGD2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of prostaglandins and their metabolites due to its superior sensitivity and specificity.[25][26]

Causality Behind Experimental Choices: The protocol below is designed for maximum recovery and accuracy. The use of a deuterated internal standard (e.g., DK-PGD2-d4) is critical ; it is added at the very beginning to co-purify with the endogenous analyte.[20][27] This allows for the correction of any analyte loss during the multi-step solid-phase extraction (SPE) process and compensates for matrix effects (ion suppression or enhancement) during mass spectrometry analysis, ensuring the entire system is self-validating. Negative ion mode is used because the carboxylic acid moiety on prostaglandins is readily deprotonated to [M-H]-, providing excellent ionization efficiency.

Diagram: LC-MS/MS Workflow for DK-PGD2 Quantification

Caption: Experimental workflow for DK-PGD2 quantification.

Detailed Protocol: LC-MS/MS Quantification

-

Sample Preparation & Internal Standard Spiking:

-

To 500 µL of plasma or cell culture supernatant, add 5 µL of a 1 µg/mL solution of 13,14-dihydro-15-keto-PGD2-d4 (final concentration ~10 ng/mL).[20]

-

Acidify the sample to pH 3.5 with 1 M formic acid to ensure the prostaglandins are in their neutral, protonated form for efficient binding to the SPE sorbent.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 2 mL of methanol and 2 mL of water (acidified to pH 3.5).

-

Load the acidified sample onto the cartridge slowly.

-

Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove salts and polar impurities.

-

Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic impurities.

-

Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

-

-

Elution and Concentration:

-

Elute the prostaglandins from the cartridge with 2 mL of ethyl acetate or methyl formate.

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 30-35°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate. Complete chromatographic separation of PGD2 and its isomers is critical.[25]

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of DK-PGD2 standard spiked with the fixed concentration of the internal standard.

-

Plot the peak area ratio (DK-PGD2 / DK-PGD2-d4) against the concentration.

-

Determine the concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Measurement of 15-PGDH Enzyme Activity

Assessing the activity of 15-PGDH in cell lysates or tissue homogenates is crucial for understanding the metabolic capacity of a given biological system. Fluorometric assay kits provide a sensitive and high-throughput method for this purpose.[9][28]

Principle of the Assay: This assay quantifies the activity of 15-PGDH by measuring the production of NADH, which is a direct product of the oxidation of the prostaglandin substrate. The NADH produced then reduces a non-fluorescent probe into a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the 15-PGDH activity in the sample.[9]

Step-by-Step Protocol (based on commercial kits like Abcam ab273327):

-

Sample Preparation:

-

Homogenize tissue or lyse cells in the provided assay buffer on ice.

-

Centrifuge to pellet insoluble material. Collect the supernatant (lysate) for the assay.

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization of the final activity.

-

-

Reaction Setup (in a 96-well black plate):

-

Prepare wells for Background Control (no enzyme), Positive Control (recombinant 15-PGDH), and Samples.

-

Prepare a Master Mix containing the Assay Buffer, Probe, and Substrate (e.g., PGE2, as it's a common substrate for these kits).

-

Add the Master Mix to all wells.

-

Add the sample lysates to their respective wells.

-

-

Measurement:

-

Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

Record data every 1-2 minutes for at least 30-60 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Generate an NADH standard curve to convert the fluorescence units into nmol of NADH.

-

Calculate the change in fluorescence (RFU) over time (Δt) for each sample.

-

Subtract the background reading from all sample readings.

-

Use the NADH standard curve to determine the amount of NADH (B, in nmol) generated by the enzyme during the reaction time.

-

Calculate the 15-PGDH activity using the formula:

-

Activity (nmol/min/mg or U/mg) = (B / (Δt * P))

-

Where B is the NADH amount (nmol), Δt is the reaction time (min), and P is the protein amount in the sample (mg).

-

-

Conclusion and Future Directions

The metabolic conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 represents a critical control point in the inflammatory cascade, particularly in the context of allergic diseases. This pathway transforms PGD2 into a stable and potent pro-inflammatory agonist, DK-PGD2, which selectively activates the CRTH2 receptor to drive type 2 immune responses. A thorough understanding of the enzymes involved, such as 15-PGDH and competing AKRs, provides a more nuanced view of the PGD2 signaling axis.

For drug development professionals, the methodologies detailed herein offer a robust framework for quantifying pathway flux and assessing target engagement. Future research will likely focus on the development of selective inhibitors of the enzymes in this pathway or potent antagonists of the CRTH2 receptor to provide novel therapeutic strategies for asthma, atopic dermatitis, and other allergic conditions.

References

- Ovid. (n.d.). The role of aldo-keto reductase 1C3 (AKR1C3)-mediated prostaglandin D2 (PGD2) metabolism in keloids.

- Byrns, M. C., et al. (2010). Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer. Journal of Steroid Biochemistry and Molecular Biology.

- Penning, T. M. (2015). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. The Journal of Steroid Biochemistry and Molecular Biology.

- Joo, M., & Sadikot, R. T. (2012). PGD Synthase and PGD2 in Immune Response. Mediators of Inflammation.

- Cao, H., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B.

-

Wang, C. Y., et al. (2008). AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells. Molecular and Cellular Endocrinology. Retrieved from [Link]

-

Änggård, E., & Samuelsson, B. (1966). Prostaglandins: enzymatic analysis. Science. Retrieved from [Link]

- Zhang, Y., et al. (2023). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology.

- Assay Genie. (n.d.). Human 15-PGDH(Prostaglandin dehydrogenase 1)ELISA Kit.

- Fajt, M. L., & Wenzel, S. E. (2011). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Asthma.

- Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin D2.

- Beasley, C. R., et al. (1987). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. British Journal of Clinical Pharmacology.

-

Murata, T. (2016). Discovery of anti-inflammatory role of prostaglandin D2. The Journal of Veterinary Medical Science. Retrieved from [Link]

- Murata, T. (2016). Discovery of anti-inflammatory role of prostaglandin D2. J-Stage.

- Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology.

- Murata, T. (2016). Discovery of anti-inflammatory role of prostaglandin D2. ResearchGate.

- Murata, T. (2016). Discovery of anti-inflammatory role of prostaglandin D2. Semantic Scholar.

-

Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology. Retrieved from [Link]

- Abcam. (n.d.). 15-PGDH Activity Assay Kit (Fluorometric) (ab273327).

- Cayman Chemical. (n.d.). 15-hydroxy Prostaglandin Dehydrogenase Inhibitor Screening Assay Kit.

- Assay Genie. (n.d.). Mouse 15-PGDH(Prostaglandin dehydrogenase 1)ELISA Kit.

- Benchchem. (2025). The Biological Significance of 13,14-Dihydro-15-keto-PGE2: A Technical Guide.

- InvivoChem. (n.d.). 13,14-Dihydro-15-keto prostaglandin D2-d4.

- Barnstable, C., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Frontiers in Immunology.

- Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin D2-d4.

- LIPID MAPS Structure Database. (n.d.). 13,14-dihydro-15-keto Prostaglandin E2.

- De Souza, E. G., et al. (2015). LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats. ResearchGate.

- Spik, I., et al. (2005). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Immunology.

- Benchchem. (2025). Application Note: Quantification of 15(R)- Prostaglandin D2 by Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS).

- Cao, H., et al. (2011). An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids. Semantic Scholar.

- Steinmetz-Späh, J., et al. (2020). The PGD 2 metabolic pathway. ResearchGate.

-

Shiraishi, Y., et al. (2009). Evidence that 13-14 di-hydro, 15-keto prostaglandin D(2)-induced airway eosinophilia in guinea-pigs is independent of interleukin-5. Inflammation Research. Retrieved from [Link]

- Monarch Initiative. (n.d.). prostaglandin D2 11-ketoreductase activity.

- Reactome Pathway Database. (n.d.). PGD2 is reduced to 11-epi-PGF2a by AKRIC3.

-

Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones. Retrieved from [Link]

-

Liston, T. E., & Roberts, L. J. 2nd. (1985). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. The Journal of Biological Chemistry. Retrieved from [Link]

- Wikipedia. (n.d.). Prostaglandin D2.

- Ma'ayan Lab – Computational Systems Biology. (n.d.). Results for "prostaglandin D2 11-ketoreductase activity": 29 genes.

- Cayman Chemical. (n.d.). 11β-13,14-dihydro-15-keto Prostaglandin F2α.

Sources

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]

- 10. LIPID MAPS [lipidmaps.org]

- 11. benchchem.com [benchchem.com]

- 12. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | PGD2 is reduced to 11-epi-PGF2a by AKRIC3 [reactome.org]

- 15. Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 19. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evidence that 13-14 di-hydro, 15-keto prostaglandin D(2)-induced airway eosinophilia in guinea-pigs is independent of interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 13,14-Dihydro-15-keto prostaglandin D2-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

role of 13,14-dihydro-15-keto-PGD2 in CRTH2 receptor signaling studies

An In-Depth Technical Guide to the Role of 13,14-dihydro-15-keto-PGD2 in CRTH2 Receptor Signaling Studies

Executive Summary

This guide provides a comprehensive technical overview of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its critical role as a selective agonist in the study of the Chemoattractant Receptor-homologous molecule expressed on T Helper type 2 cells (CRTH2). As a stable metabolite of Prostaglandin D2 (PGD2), DK-PGD2 offers researchers a powerful tool to dissect the CRTH2 signaling pathway, which is integral to the pathophysiology of allergic inflammation, particularly in diseases like asthma.[1][2][3] We will explore the biochemical rationale for its use, detail the downstream signaling cascades it initiates, and provide validated, step-by-step experimental protocols for receptor binding, second messenger analysis, and cellular function assays. This document is intended for researchers, scientists, and drug development professionals seeking to accurately characterize the CRTH2 receptor and evaluate potential therapeutic antagonists.

Introduction: The PGD2-CRTH2 Axis in Allergic Inflammation

Prostaglandin D2 (PGD2) is the predominant prostanoid released by activated mast cells, a key event following allergen exposure.[4][5] It exerts its biological effects through a dual receptor system, binding to two distinct G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2).[3][6] These two receptors often mediate opposing functions. DP1 signaling is typically associated with anti-inflammatory effects, while CRTH2 activation is profoundly pro-inflammatory.[6]

CRTH2 is preferentially expressed on the key effector cells of type 2 immunity, including T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1] Activation of CRTH2 on these cells orchestrates the allergic inflammatory response by inducing chemotaxis, the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), degranulation, and enhanced cell survival.[7] This central role makes the PGD2-CRTH2 signaling axis a major therapeutic target for allergic diseases.[8][9]

The Protagonist: 13,14-dihydro-15-keto-PGD2 (DK-PGD2)

Biogenesis and Properties: DK-PGD2 is a major metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[10][11] Unlike its parent molecule, PGD2, which is chemically unstable and activates both DP1 and CRTH2 receptors, DK-PGD2 possesses a unique and experimentally advantageous pharmacological profile.

Receptor Selectivity - The Key Experimental Advantage: The primary value of DK-PGD2 in research lies in its selectivity. It is a potent and selective agonist for the CRTH2 receptor while displaying a significantly lower affinity for the DP1 receptor.[10][12][13] This feature allows researchers to stimulate CRTH2-specific signaling pathways without the confounding effects of simultaneous DP1 activation, which would occur if PGD2 were used. Several studies have confirmed that DK-PGD2 effectively mimics the pro-inflammatory, CRTH2-mediated effects of PGD2, such as inducing chemotaxis and calcium mobilization in Th2 cells and eosinophils.[7][12][14]

Table 1: Comparative Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Ki or Kd) | Reference |

| PGD2 | CRTH2 | ~2.4 - 31.3 nM | [12][13] |

| PGD2 | DP1 | High Affinity | [12] |

| DK-PGD2 | CRTH2 | ~3.5 - 61 nM (High Affinity) | [12][13] |

| DK-PGD2 | DP1 | >600-fold lower than PGD2 | [12] |

CRTH2 Receptor Signaling Mechanisms

As a member of the GPCR superfamily, CRTH2 transduces extracellular signals into intracellular responses. Its activation by DK-PGD2 initiates a cascade of events characteristic of a receptor coupled to the pertussis toxin (PTX)-sensitive Gαi/o family of G-proteins.[15][13][16]

Key Downstream Signaling Cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][13][16]

-

Phospholipase C (PLC) Activation & Calcium Mobilization: The Gβγ subunits released from the heterotrimeric G-protein can activate PLC. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][13][17] This rapid increase in intracellular calcium is a hallmark of CRTH2 activation and a critical signal for many cellular functions.

-

PI3K/Akt and MAPK Pathways: CRTH2 activation also engages phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating cell migration (chemotaxis) and survival.[4][18]

These signaling events culminate in the well-documented physiological responses of CRTH2-expressing cells: directed migration towards the PGD2 source, degranulation (in eosinophils and basophils), production of type 2 cytokines, and inhibition of apoptosis.[4][7]

Caption: DK-PGD2 activates the Gαi-coupled CRTH2 receptor, leading to key downstream signaling events.

Experimental Protocols for Studying DK-PGD2 and CRTH2 Signaling

The following protocols provide a framework for characterizing the interaction between DK-PGD2 and the CRTH2 receptor. They are designed to be self-validating through the inclusion of appropriate controls.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of DK-PGD2 for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PGD2).

Objective: To determine the inhibitory constant (Ki) of DK-PGD2 for CRTH2.

Materials:

-

HEK293 cells stably expressing human CRTH2.[19]

-

Cell membrane preparations from these cells.[19]

-

[3H]PGD2 (Radioligand).

-

Non-radiolabeled DK-PGD2 and PGD2 (for total binding control).

-

Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM EDTA, 10 mM MgCl2).

-

Glass fiber filter plates and vacuum manifold.

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize CRTH2-expressing HEK293 cells in a lysis buffer and prepare a membrane fraction through differential centrifugation.[19] Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes + [3H]PGD2 (at a concentration near its Kd, e.g., 2-3 nM) + Binding Buffer.[19][20]

-

Non-specific Binding (NSB): Cell membranes + [3H]PGD2 + a high concentration of non-labeled PGD2 (e.g., 10 µM) to saturate all specific binding sites.[19]

-

Competition: Cell membranes + [3H]PGD2 + varying concentrations of DK-PGD2 (e.g., 10-11 M to 10-5 M).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of DK-PGD2.

-

Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of DK-PGD2 that inhibits 50% of specific [3H]PGD2 binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This is a robust functional assay to measure CRTH2 activation by quantifying the resultant increase in intracellular calcium.

Objective: To determine the potency (EC50) of DK-PGD2 in activating CRTH2.

Materials:

-

HEK293 or CHO cells stably expressing CRTH2. Co-expression with a promiscuous G-protein like Gα15 can dramatically enhance the signal.[13]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[17][21]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

DK-PGD2, PGD2 (positive control), and a CRTH2 antagonist (e.g., Fevipiprant, Ramatroban) for validation.[2]

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[17][22]

Caption: Workflow for a fluorescence-based calcium mobilization assay to measure CRTH2 activation.

Step-by-Step Methodology:

-

Cell Plating: Seed CRTH2-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Dye Loading: Remove culture medium and load the cells with a fluorescent calcium indicator dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

-

Antagonist Pre-incubation (for inhibition assays): If testing antagonists, add them at this stage and incubate for 15-30 minutes prior to agonist addition.

-

Measurement: Place the plate into the fluorescence plate reader.

-

Read Sequence:

-

Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

The instrument automatically injects a serial dilution of DK-PGD2 into the wells.

-

Immediately record the change in fluorescence intensity over time (typically 60-120 seconds).

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of DK-PGD2.

-

Use a sigmoidal dose-response curve fit to calculate the EC50 value, which represents the concentration of DK-PGD2 that elicits 50% of the maximal response.

-

Chemotaxis Assay (Transwell)

This assay directly measures a key physiological outcome of CRTH2 activation: the directed migration of cells.

Objective: To quantify the chemotactic response of CRTH2-expressing primary cells (e.g., eosinophils, Th2 cells) or cell lines to a DK-PGD2 gradient.

Materials:

-

CRTH2-expressing cells (e.g., human eosinophils isolated from peripheral blood, cultured Th2 cells).[5][12]

-

Transwell inserts (typically with 3-5 µm pores, depending on cell type).

-

24-well companion plates.

-

Assay Medium (e.g., RPMI + 0.5% BSA).

-

DK-PGD2 and a known chemoattractant as a positive control.

Sources

- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. dovepress.com [dovepress.com]

- 5. A dominant role for chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells (CRTH2) in mediating chemotaxis of CRTH2+ CD4+ Th2 lymphocytes in response to mast cell supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 16. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. atsjournals.org [atsjournals.org]

- 19. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to Identifying Biomarkers of PGD2 Degradation Using Deuterated Standards

Abstract

Prostaglandin D2 (PGD2), a pivotal lipid mediator derived from arachidonic acid, is implicated in a vast array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] Due to its chemical instability and rapid in vivo metabolism, direct measurement of PGD2 is often unreliable for assessing its systemic production.[2] This guide provides a comprehensive, technically-focused framework for the identification and quantification of PGD2 degradation biomarkers. We will explore the biochemical rationale for targeting specific, stable downstream metabolites and detail a robust analytical workflow centered on the principles of stable isotope dilution (SID) using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, clinicians, and drug development professionals seeking to implement a rigorous, self-validating system for monitoring PGD2 biology in complex biological matrices.

The Rationale: Why Target Metabolites?

PGD2 is synthesized from prostaglandin H2 (PGH2) by the action of PGD synthases (PGDS) and exerts its biological effects through DP1 and DP2 receptors.[3] However, its utility as a direct biomarker is hampered by a short half-life, as it is rapidly converted into a cascade of more stable metabolites.[4] This rapid degradation occurs through both enzymatic pathways, such as reduction and oxidation, and spontaneous non-enzymatic reactions.[4][5]

Monitoring these downstream products provides a more integrated and historically accurate picture of PGD2 biosynthesis over time. The key to a successful biomarker strategy lies in selecting a metabolite that is:

-

Structurally unique to the PGD2 pathway.

-

Chemically stable through sample collection, processing, and storage.

-

Abundantly produced , allowing for sensitive detection in accessible matrices like urine and plasma.[6]

Among numerous candidates, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) has emerged as a superior biomarker. It is a major urinary metabolite of PGD2, reflecting systemic production, and has been successfully employed to study mast cell activation in conditions like food allergies and systemic mastocytosis.[2][7][8]

The PGD2 Degradation Pathway

The metabolic fate of PGD2 is complex. Initially, it can be converted via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway to 13,14-dihydro-15-keto PGD2 in plasma.[2][9] Subsequent β- and ω-oxidation steps lead to the formation of tetranor-PGDM, which is then excreted in the urine.[2] Concurrently, PGD2 can undergo non-enzymatic dehydration to form J-series prostaglandins (PGJ2), which also have distinct biological activities.[10]

The Cornerstone of Quantification: Stable Isotope Dilution (SID)

The complexity of biological matrices poses a significant analytical challenge. Endogenous and exogenous compounds can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. This "matrix effect" can drastically compromise the accuracy and precision of quantification.

This is why the use of a deuterated internal standard (d-IS) is non-negotiable for robust biomarker analysis.

A deuterated standard, such as PGD2-d4 or tetranor-PGDM-d6, is chemically identical to the endogenous analyte but carries a higher mass due to the replacement of hydrogen atoms with deuterium.[11] The core principle of SID is elegantly simple:

-

A precise, known amount of the d-IS is added ("spiked") into every sample at the very beginning of the sample preparation process.

-

The d-IS behaves identically to the endogenous analyte throughout extraction, chromatography, and ionization. Any loss of the target analyte during the workflow is mirrored by a proportional loss of the d-IS.[12]

-

The mass spectrometer distinguishes between the light (endogenous) and heavy (d-IS) forms. Quantification is based on the ratio of the analyte's signal intensity to the d-IS's signal intensity.

This ratiometric approach inherently corrects for variations in sample recovery and matrix effects, making it a self-validating system for each individual sample.

A Validated Workflow for Biomarker Discovery

The following section outlines a complete, field-proven workflow for the analysis of tetranor-PGDM in urine.

Experimental Workflow Overview

Part A: Detailed Experimental Protocol

1. Sample Preparation & Normalization:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Transfer the supernatant to a new tube.

-

Causality Check: Centrifugation removes cellular debris and protein precipitates that can clog the SPE and LC columns.

-

Measure creatinine concentration in a small aliquot of each sample using a standard colorimetric assay. This is crucial for normalizing the final biomarker concentration, as it corrects for variations in urine dilution.[2]

2. Internal Standard Spiking & Hydrolysis:

-

To 1 mL of urine, add 10 µL of a 100 ng/mL working solution of tetranor-PGDM-d6 (final concentration 1 ng/mL).

-

Add 1 mL of 2M NaOH. Vortex and incubate at 45°C for 30 minutes. This hydrolysis step is necessary to release any conjugated forms of the metabolite.

-

Neutralize the sample by adding 500 µL of 4M Formic Acid.

-

Trustworthiness Check: Spiking the d-IS at the earliest stage ensures it experiences the exact same processing as the analyte, guaranteeing accurate correction.

3. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 2 mL of methanol followed by 2 mL of water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of 5% ammonium hydroxide to remove neutral and basic interferences.

-

Wash with 2 mL of methanol to remove lipids.

-

Elute the acidic prostaglandins with 2 mL of methanol containing 2% formic acid.

-

Expertise Insight: A multi-step wash is critical. The ammonium hydroxide wash removes compounds that could compete for ionization, while the methanol wash removes phospholipids that are a primary source of ion suppression.

-

Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 100 µL of 80:20 Water:Acetonitrile for LC-MS/MS analysis.

Part B: LC-MS/MS Analysis

1. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is ideal for separating prostaglandins.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would run from 20% B to 95% B over 10 minutes.

-

Rationale: The acidic mobile phase ensures the prostaglandins are in their protonated form, which is necessary for good chromatographic peak shape. The gradient effectively separates the target analytes from other matrix components.

2. Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode. Prostaglandins readily form [M-H]⁻ ions.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor-to-product ion transition for each analyte, drastically reducing chemical noise.

-

Expertise Insight: MRM is the key to achieving the sensitivity and selectivity required for biomarker quantification in complex samples. We are not just measuring a mass, but a specific fragmentation pattern, which provides a higher degree of confidence in analyte identification.

Data Presentation: MRM Transitions Table

The following table summarizes the essential mass spectrometry parameters for setting up the analysis. The Q1 mass is the precursor ion ([M-H]⁻) and the Q3 mass is the specific product ion monitored after collision-induced dissociation.

| Compound | Deuteration | Q1 Mass (m/z) | Q3 Mass (m/z) | Notes |

| PGD2 | Endogenous | 351.2 | 271.2 | Characteristic loss of H₂O and C₅H₈.[13] |

| PGD2-d4 | Standard | 355.2 | 275.2 | Used for parent PGD2 analysis. |

| Tetranor-PGDM | Endogenous | 325.2 | 165.1 | Primary urinary biomarker. |

| Tetranor-PGDM-d6 | Standard | 331.2 | 171.1 | Essential for accurate quantification. |

Conclusion and Authoritative Grounding

This guide outlines a robust, self-validating methodology for identifying and quantifying biomarkers of PGD2 degradation. By focusing on the stable, abundant urinary metabolite tetranor-PGDM and employing the gold-standard technique of stable isotope dilution LC-MS/MS, researchers can achieve highly accurate and precise measurements of systemic PGD2 production.[6][12] This approach overcomes the inherent challenges of measuring the parent compound and provides a reliable tool for investigating the role of the PGD2 pathway in health and disease, from allergic inflammation to oncology.[7][14] Adherence to these principles of causality-driven protocol design and rigorous analytical validation is paramount for generating trustworthy and impactful scientific data.

References

-

Title: Activation of the prostaglandin D2 metabolic pathway in Crohn's disease: involvement of the enteric nervous system. Source: PMC (PubMed Central) URL: [Link]

-

Title: The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways. Source: PubMed URL: [Link]

-

Title: A revised pathway of PGD 2 metabolism. Source: ResearchGate URL: [Link]

-

Title: Major metabolic pathways of PGD2. Source: ResearchGate URL: [Link]

-

Title: Selected metabolism of prostaglandin D2. Source: ResearchGate URL: [Link]

-

Title: Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard. Source: PubMed URL: [Link]

-

Title: Prostaglandin D2 metabolite in urine is an index of food allergy. Source: PMC (PubMed Central) URL: [Link]

-

Title: Prostanoid Metabolites as Biomarkers in Human Disease. Source: MDPI URL: [Link]

-

Title: Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. Source: PubMed URL: [Link]

-

Title: Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. Source: PMC (PubMed Central) URL: [Link]

-

Title: Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. Source: ResearchGate URL: [Link]

-

Title: Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis. Source: PMC (PubMed Central) URL: [Link]

-

Title: Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Source: University of Texas Southwestern Medical Center URL: [Link]

-

Title: PGD 2 degradation to PGs containing the D-, J-, and F-ring via spontaneous and enzyme-catalyzed reactions. Source: ResearchGate URL: [Link]

-

Title: Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: Biological and prognostic insights into the prostaglandin D2 signaling axis in lung adenocarcinoma. Source: PMC (PubMed Central) URL: [Link]

-

Title: Competitive Enzymatic Interactions Determine the Relative Amounts of Prostaglandins E2 and D2. Source: PMC (PubMed Central) URL: [Link]

-

Title: PGD Synthase and PGD2 in Immune Response. Source: PMC (PubMed Central) URL: [Link]

-

Title: Urinary prostaglandin D2 and E2 metabolites are elevated with disease severity in patients with Fukuyama congenital muscular dystrophy. Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uab.edu [uab.edu]